

Glutamate-1-semialdehyde: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glutamate-1-semialdehyde**

Cat. No.: **B1620169**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Glutamate-1-semialdehyde (GSA) is a critical intermediate in the biosynthesis of tetrapyrroles, a class of compounds essential for life that includes hemes and chlorophylls.^[1] Understanding its chemical properties and stability is paramount for researchers studying this pathway and for professionals in drug development targeting enzymes involved in tetrapyrrole synthesis. This technical guide provides a comprehensive overview of the core chemical characteristics of GSA, its inherent instability, and detailed experimental protocols.

Core Chemical Properties

Glutamate-1-semialdehyde is a chiral amino acid derivative with the IUPAC name (4S)-4-Amino-5-oxopentanoic acid.^[1] Its structure features both an aldehyde and a carboxylic acid functional group, contributing to its reactivity and instability.

Property	Value	Source
Molecular Formula	C5H9NO3	[1]
Molar Mass	131.131 g·mol ⁻¹	[1]
Predicted Water Solubility	144 g/L	
Predicted pKa (Strongest Acidic)	2.12	
Predicted pKa (Strongest Basic)	9.11	

Stability and Degradation

A crucial aspect of working with **Glutamate-1-semialdehyde** is its inherent instability in aqueous solutions. The rate of its spontaneous disappearance is dependent on both its concentration and the pH of the solution.[\[2\]](#) Under typical enzymatic assay conditions, it has been reported that half of the substrate can be lost within a few minutes.[\[2\]](#)


The degradation of GSA is understood to proceed via a second-order reaction, where the rate of loss is proportional to the square of its concentration.[\[2\]](#) While specific degradation products have not been extensively characterized in the literature, the presence of the aldehyde and amino groups suggests that intramolecular cyclization and polymerization reactions are likely degradation pathways.

Due to this instability, it is recommended to prepare fresh solutions of GSA for experimental use or to synthesize it immediately before use. Storage of the compound as a dry hydrochloride salt is preferable to storage in solution.

Biological Role: The C5 Pathway for Tetrapyrrole Biosynthesis

Glutamate-1-semialdehyde is a key intermediate in the C5 pathway, the primary route for the synthesis of 5-aminolevulinate (ALA), the universal precursor to all tetrapyrroles in plants, algae, and many bacteria.[\[3\]](#) This pathway begins with the amino acid glutamate.

The conversion of GSA to ALA is a critical step catalyzed by the enzyme **Glutamate-1-semialdehyde 2,1-aminomutase** (also known as GSA aminotransferase).[4] This enzyme facilitates an intramolecular transfer of the amino group from C4 to C5 of the GSA molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glutamate-1-semialdehyde - Wikipedia [en.wikipedia.org]
- 2. Conditions for the assay of glutamate semialdehyde aminotransferase that overcome the problem of substrate instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate 1-semialdehyde aminotransferase is connected to GluTR by GluTR-binding protein and contributes to the rate-limiting step of 5-aminolevulinic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate-1-semialdehyde 2,1-aminomutase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Glutamate-1-semialdehyde: A Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620169#chemical-properties-and-stability-of-glutamate-1-semialdehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com